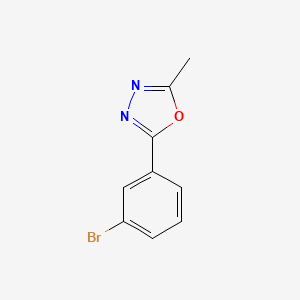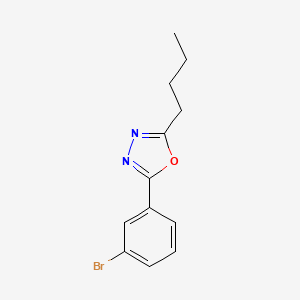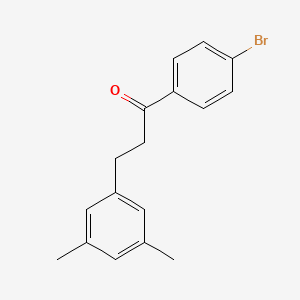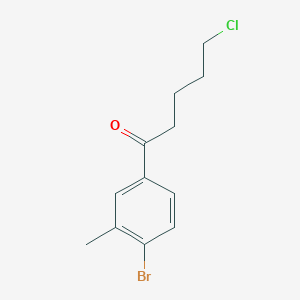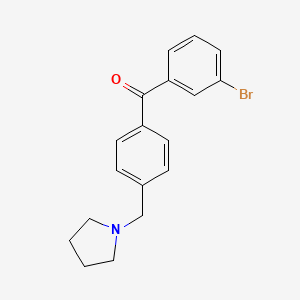
3-Bromo-4'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-4'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and benzophenone derivatives, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of benzoxanthene derivatives using Brønsted acidic ionic liquids (BAILs) suggests that similar methodologies could potentially be applied to the synthesis of brominated benzophenone derivatives . Additionally, the synthesis of a natural product starting from a brominated phenylmethanol indicates the relevance of bromine in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of complex brominated compounds often involves multi-step reactions with careful control of reaction conditions. For example, the total synthesis of a biologically active dibrominated compound was achieved in five steps with an overall yield of 34% . Similarly, a new pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These examples demonstrate the synthetic strategies that could be adapted for the synthesis of "3-Bromo-4'-pyrrolidinomethyl benzophenone," such as multi-step reactions and the use of catalysts to improve efficiency.
Molecular Structure Analysis
Structural characterization is a critical step in confirming the identity of synthesized compounds. Techniques such as NMR, FT-IR, and single-crystal X-ray diffraction are commonly used . Theoretical studies, including density functional theory (DFT), can predict spectral and geometrical data, which can be compared with experimental results to confirm molecular structures . These methods would be essential in analyzing the molecular structure of "3-Bromo-4'-pyrrolidinomethyl benzophenone."
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including bromination, condensation, and nucleophilic substitution. For instance, the bromination of substituted pyrimidinones yields different brominated products depending on the reaction conditions . Arylhydrazones react with bromine to form pyridinium bromides, which can then undergo nucleophilic substitution . These reactions highlight the reactivity of brominated compounds and could inform the chemical reactions analysis of "3-Bromo-4'-pyrrolidinomethyl benzophenone."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be influenced by the presence of bromine and other substituents. For example, the synthesis of a pentamethoxyl benzophenone derivative involved a Friedel-Crafts reaction, and the product's structure was confirmed by various spectroscopic techniques . The reactivity of benzophenone arylhydrazones with bromine and subsequent treatment with methanol to yield arylazo-methoxy-diphenylmethanes indicates the influence of substituents on the chemical properties . These studies provide a foundation for understanding the properties of "3-Bromo-4'-pyrrolidinomethyl benzophenone."
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYIACAPGNKMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642742 |
Source


|
| Record name | (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-26-6 |
Source


|
| Record name | Methanone, (3-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


